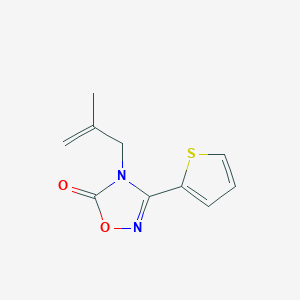![molecular formula C16H26N2O2 B7584939 [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA) and is widely used in scientific research.
作用机制
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a competitive antagonist of the GABA-A receptor, which is the major inhibitory neurotransmitter receptor in the brain. When GABA binds to the receptor, it opens an ion channel that allows chloride ions to enter the neuron, hyperpolarizing the membrane and reducing the likelihood of action potential firing. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone binds to the same site on the receptor as GABA, but does not activate the ion channel. Instead, it blocks the channel, preventing the inhibitory effects of GABA.
Biochemical and Physiological Effects:
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has a number of biochemical and physiological effects, depending on the dose and route of administration. In general, it increases neural excitability by blocking the inhibitory effects of GABA. This can lead to seizure-like activity, as well as changes in synaptic plasticity and learning and memory. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been shown to increase dopamine release in the brain, suggesting a potential role in reward and addiction.
实验室实验的优点和局限性
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is a powerful tool for investigating the role of GABA in the brain, but it has some limitations. One major limitation is its non-specificity - it can block GABA-A receptors throughout the brain, making it difficult to isolate the effects of reduced GABAergic activity in specific neural circuits or cell types. Additionally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can induce seizures, which can be problematic for some experiments. However, with careful dosing and experimental design, these limitations can be overcome.
未来方向
There are many potential future directions for research involving [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone. One area of interest is the role of GABAergic transmission in psychiatric disorders such as anxiety and depression. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used to investigate the effects of reduced GABAergic activity on behavior and neural circuitry in animal models of these disorders. Another area of interest is the development of more specific GABA-A receptor antagonists that can target specific subtypes of the receptor, allowing for more precise manipulation of neural circuits. Finally, [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone could be used in combination with other drugs or genetic manipulations to investigate the complex interactions between GABAergic and other neurotransmitter systems in the brain.
合成方法
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone can be synthesized through a multi-step process starting from piperazine. The first step involves the reaction of piperazine with 2-bicyclo[2.2.1]heptanone to form 4-(2-bicyclo[2.2.1]heptanyl)piperazine. This intermediate is then reacted with oxalyl chloride to form the corresponding acid chloride, which is finally reacted with 3-oxolane to form [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone.
科学研究应用
[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone is widely used in scientific research as a tool to study the role of GABA in the brain. It is commonly used to block GABAergic transmission in vitro and in vivo, allowing researchers to investigate the effects of reduced GABAergic activity on neural circuits and behavior. [4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone has also been used to study the mechanisms underlying epileptic seizures, as it can induce seizure-like activity when applied to brain slices or in vivo.
属性
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-16(14-3-8-20-11-14)18-6-4-17(5-7-18)15-10-12-1-2-13(15)9-12/h12-15H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZXHTUFSYCBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)C(=O)C4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)

![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7584937.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)
